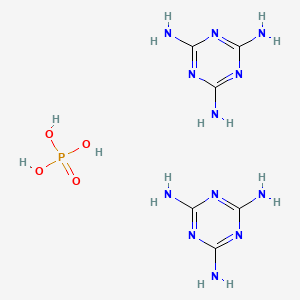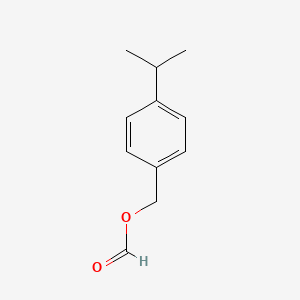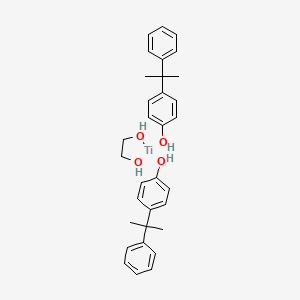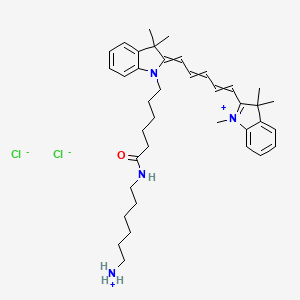
Dimelamine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimelamine phosphate is a compound known for its flame-retardant properties. It is a reaction product of melamine and phosphoric acid, combining the flame retardancy of both components. This compound is particularly valued in various industries for its ability to enhance the flame resistance of materials without the use of halogens, making it an environmentally friendly option .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimelamine phosphate is typically synthesized by heating a mixture of melamine and phosphoric acid. The reaction is carried out at elevated temperatures, usually between 150°C and 500°C, for a duration ranging from 10 minutes to 5 hours. This process results in the formation of this compound in powder form .
Industrial Production Methods
In industrial settings, the production of this compound often involves a roasting process. This method ensures the production of the compound without the formation of by-products, making it a more efficient and cleaner process compared to traditional wet methods .
Análisis De Reacciones Químicas
Types of Reactions
Dimelamine phosphate primarily undergoes thermal decomposition and condensation reactions. During thermal decomposition, it releases inert gases such as nitrogen, steam, and ammonia, which help in flame retardancy by diluting oxygen and taking away heat .
Common Reagents and Conditions
The synthesis of this compound involves reagents like melamine and phosphoric acid. The reaction conditions typically include high temperatures and controlled heating rates to ensure the proper formation of the compound .
Major Products Formed
The major product formed from the reaction between melamine and phosphoric acid is this compound itself. During its application as a flame retardant, it decomposes to form a stable and dense charring barrier, which enhances the flame resistance of the material it is applied to .
Aplicaciones Científicas De Investigación
Dimelamine phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a flame retardant in various polymeric materials, including rigid polyurethane foams and silicone thermoplastic elastomers
Biology: Its flame-retardant properties make it useful in the development of safer laboratory equipment and materials.
Medicine: While not directly used in medical treatments, its flame-retardant properties contribute to the safety of medical devices and equipment.
Mecanismo De Acción
Dimelamine phosphate exerts its flame-retardant effects through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, the inert gases released during decomposition dilute oxygen and take away heat. In the condensed phase, the formation of phosphoric acid leads to the creation of a stable and dense char layer, which acts as a barrier to heat and flame .
Comparación Con Compuestos Similares
Similar Compounds
- Melamine phosphate
- Melamine pyrophosphate
- Melamine polyphosphate
Comparison
Dimelamine phosphate is unique in its ability to combine the flame retardancy of both melamine and phosphoric acid. Compared to melamine phosphate, it offers enhanced flame-retardant properties due to the formation of a denser char layer. Melamine pyrophosphate and melamine polyphosphate also serve as flame retardants, but this compound is often preferred for its superior performance in high-temperature applications .
Conclusion
This compound is a valuable compound in the field of flame retardancy, offering a combination of efficiency and environmental friendliness. Its unique properties and wide range of applications make it an important material in various industries.
Propiedades
Fórmula molecular |
C6H15N12O4P |
|---|---|
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
phosphoric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H3O4P/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H3,1,2,3,4) |
Clave InChI |
QVJYHZQHDMNONA-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/no-structure.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)

![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)


![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
